N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide
Description
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound are unavailable, related macamides (e.g., N-benzylhexadecanamide) exhibit:
Infrared (IR) Spectroscopy
Key IR absorption bands include:
Mass Spectrometry (MS)
The compound fragments into diagnostic ions:
| Ion | m/z | Description |
|---|---|---|
| [M + H]⁺ | 400.32 | Molecular ion |
| [C₈H₉O]⁺ | 121.06 | 3-Methoxybenzyl fragment |
| [C₈H₁₂O]⁺ | 138.09 | Methoxybenzyl-derived fragment |
| [CH₂=CHCH₂]⁺ | 41.05 | Alkyl chain fragmentation |
These fragments are consistent with N-(3-methoxybenzyl)-type macamides.
Computational Chemistry Predictions (DFT, Molecular Orbital Theory)
No direct DFT or molecular orbital studies are reported. However, computational tools predict:
Properties
IUPAC Name |
(9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7-,11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQBTHWVNBJSPS-NQLNTKRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187441 | |
| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883715-22-8 | |
| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883715-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9Z,12Z)-N-[(3-Methoxyphenyl)methyl]-9,12-octadecadienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxybenzyl-(9Z,12Z)-Octadecadienamide, also known as Macamide Impurity 10, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the degradation of endocannabinoids in the nervous system .
Mode of Action
this compound interacts with its target, FAAH, by inhibiting its activity . This inhibition is concentration-dependent and may be irreversible . The compound’s structure is similar to anandamide, a natural endocannabinoid, which allows it to bind to the FAAH enzyme and protect anandamide from metabolism .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system . This system contains the cannabinoid receptors CB1 and CB2, as well as their endogenous ligands . The activation of cannabinoid receptors by cannabinoid agonists inhibits adenylyl cyclase, leading to decreased intracellular production of cyclic AMP and modulation of ion channel activities .
Pharmacokinetics
It is known that the compound demonstrates concentration-dependent faah inhibitory activities
Result of Action
The inhibition of FAAH by this compound leads to increased levels of endocannabinoids, like anandamide, in the brain . This can result in neuroprotective activity and may also contribute to the anti-fatigue effects observed in some studies .
Biochemical Analysis
Biochemical Properties
N-(3-Methoxy)Benzyllinoleamide has been shown to interact with various enzymes and proteins. It can inhibit fatty acid amide hydrolase, modulating anandamide expression. This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
N-(3-Methoxy)Benzyllinoleamide has significant effects on various types of cells and cellular processes. It has been shown to have neuroprotective effects, including its capacity to protect against corticosterone-induced neurotoxicity. It can also reduce hippocampal neuroinflammation and increase hippocampal neurotrophy.
Molecular Mechanism
At the molecular level, N-(3-Methoxy)Benzyllinoleamide exerts its effects through various mechanisms. It can considerably increase the expression levels of synaptic-structure-related proteins in the hippocampus. It also prevents corticosterone-induced mitochondrial apoptosis, restrains the expression levels of pro-apoptotic proteins, and increases the expression levels of Bcl-2.
Temporal Effects in Laboratory Settings
The effects of N-(3-Methoxy)Benzyllinoleamide change over time in laboratory settings. For instance, a 93% increase in N-(3-Methoxy)Benzyllinoleamide was recorded after 7-day fermentation. This indicates that the compound’s stability and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-(3-Methoxy)Benzyllinoleamide vary with different dosages in animal models. For example, it has been shown to enhance the endurance capacity of mice by increasing liver glycogen levels and decreasing blood urea nitrogen, lactate dehydrogenase, blood ammonia, and blood lactic acid levels.
Metabolic Pathways
N-(3-Methoxy)Benzyllinoleamide is involved in various metabolic pathways. It is suggested that glucosinolates are one of the most important precursors of N-(3-Methoxy)Benzyllinoleamide.
Biological Activity
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide, commonly referred to as a macamide, is a bioactive compound derived from Lepidium meyenii, known as maca. This compound has garnered attention due to its potential therapeutic effects, particularly in relation to the endocannabinoid system (ECS) and its neuroprotective properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide features a long carbon chain with specific double bond configurations that contribute to its unique biological properties. The methoxybenzyl substitution enhances its solubility and interaction with biological systems, making it a subject of pharmacological interest.
Target Enzyme: The primary target of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is the enzyme Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, this compound increases the levels of endocannabinoids such as anandamide in the brain .
Biochemical Pathways: The inhibition of FAAH affects various biochemical pathways related to the ECS, which plays a crucial role in regulating mood, pain sensation, and neuroprotection.
Neuroprotective Effects
Research indicates that N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide exhibits significant neuroprotective effects. In laboratory settings, it has been shown to protect against corticosterone-induced neurotoxicity and enhance synaptic structure-related protein expression in the hippocampus .
Case Study:
- A study involving PC12 cells subjected to oxygen-glucose deprivation showed that treatment with this compound improved cell viability compared to control groups, suggesting its potential in neuroprotection during ischemic events .
Anti-Fatigue Activity
In animal models, particularly mice, N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide demonstrated anti-fatigue properties. It enhanced endurance capacity by increasing liver glycogen levels and reducing markers of metabolic stress such as blood urea nitrogen and lactate levels .
Table 1: Effects on Metabolic Markers in Mice
| Parameter | Control Group | Treatment Group (N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide) |
|---|---|---|
| Liver Glycogen Levels | Low | Significantly Increased |
| Blood Urea Nitrogen | High | Decreased |
| Lactate Dehydrogenase Levels | Elevated | Reduced |
| Blood Ammonia | High | Lowered |
Pharmacokinetics
The pharmacokinetic profile of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide suggests concentration-dependent inhibitory activities against FAAH. While specific transport mechanisms within biological systems remain under investigation, its solubility in DMSO indicates potential for cellular uptake and distribution.
Metabolic Pathways
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide is believed to be involved in various metabolic pathways related to glucosinolates found in maca. These pathways may contribute to its bioactivity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Macamides
Structural Variations and Nomenclature
The table below highlights key structural differences among macamides closely related to N-(3-Methoxybenzyl-(9Z,12Z)-octadecadienamide:
| Compound Name | CAS Number | Fatty Acid Chain | Benzyl Substituent | Key Features |
|---|---|---|---|---|
| N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide | 883715-22-8 | 18:2 (9Z,12Z) | 3-methoxybenzyl | Two double bonds, methoxy group |
| N-Benzyl-(9Z,12Z)-octadecadienamide (C4) | 18286-71-0 | 18:2 (9Z,12Z) | Benzyl | Lacks methoxy group |
| N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (C1) | 883715-23-9 | 18:3 (9Z,12Z,15Z) | 3-methoxybenzyl | Three double bonds |
| N-Benzyl-(9Z,12Z,15Z)-octadecatrienamide (C2) | 883715-18-2 | 18:3 (9Z,12Z,15Z) | Benzyl | Three double bonds, no methoxy |
| N-Benzyl-hexadecanamide (C5) | 1572037-13-8 | 16:0 (saturated) | Benzyl | Saturated fatty acid chain |
Key Structural Differences :
- Fatty Acid Unsaturation : The number of double bonds (e.g., 18:2 vs. 18:3) affects membrane fluidity and interaction with lipid-mediated signaling pathways .
- Benzyl Substituent: The 3-methoxy group in the target compound may enhance electron-donating capacity, influencing antioxidant activity and metabolic stability compared to non-substituted analogs like C4 .
Pharmacological Activities
Anti-Fatigue and Anti-Inflammatory Effects
- N-Benzyl-(9Z,12Z)-octadecadienamide (C4) : Demonstrated significant anti-fatigue effects in mice, increasing grip strength and exercise duration while reducing pro-inflammatory cytokines (IL-1β) and reactive oxygen species (ROS) .
Osteogenic Activity
- N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (C1) : Activates the Wnt/β-catenin pathway, promoting osteoblast differentiation and bone formation . The additional double bond in C1’s fatty acid chain may confer higher flexibility, facilitating receptor interactions absent in C3.
Neuroprotection
Analytical and Industrial Relevance
Q & A
Q. What is the primary biological mechanism of N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in osteogenic differentiation?
The compound activates the canonical Wnt/β-catenin signaling pathway, promoting mesenchymal stem cell (MSC) differentiation into osteoblasts. Key evidence includes:
- In vitro studies : At 10–20 µM concentrations, it upregulates β-catenin nuclear translocation and osteogenic markers (e.g., Runx2, ALP) in MSCs .
- In vivo validation : Rodent models showed enhanced bone mineral density (BMD) by 15–20% after 8 weeks of treatment . Methodological recommendation : Use β-catenin inhibitors (e.g., ICG-001) or CRISPR-mediated β-catenin knockout to confirm pathway specificity.
| Study Model | Concentration | Key Outcome | Reference |
|---|---|---|---|
| Human MSCs | 10–20 µM | ↑ ALP activity, β-catenin nuclear localization | |
| Rat osteoporosis | 5 mg/kg/day | ↑ BMD by 18% vs. control |
Q. What analytical techniques are recommended for quantifying N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide in plant extracts?
High-performance liquid chromatography (HPLC) with UV-Vis detection is the gold standard. Key parameters:
- Mobile phase : 90% acetonitrile with 0.1% phosphoric acid improves resolution .
- Retention time : 12.3 ± 0.5 min under optimized conditions (C18 column, 1.0 mL/min flow rate) .
- Validation : Compare retention times with authenticated standards and quantify via peak area analysis .
Advanced Research Questions
Q. How does structural variation (e.g., degree of unsaturation) affect the bioactivity of macamides?
The compound’s bioactivity is sensitive to fatty acyl chain unsaturation:
- Comparison with analogs :
- N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (3 double bonds): 30% stronger osteogenic activity than the dienamide (2 double bonds) .
- N-Benzyl analogs : Reduced Wnt activation by 40–60%, highlighting the critical role of the 3-methoxybenzyl group .
Methodological insight : Use lipidomics to profile structure-activity relationships (SAR) and molecular docking to predict binding affinity to β-catenin.
Q. What experimental models are suitable for studying its neuroprotective effects?
- CORT-induced PC12 cells : Pretreatment with 10 µM improves cell viability by 35% under oxidative stress .
- In vivo cognitive models : Administer 2–5 mg/kg in rodent Alzheimer’s disease (AD) models to assess memory retention (e.g., Morris water maze) . Key challenge : Differentiate neuroprotection via Wnt signaling versus antioxidant pathways. Use dual-reporter assays (e.g., β-catenin/NF-κB) .
Q. How can researchers resolve contradictions in reported signaling pathways activated by this compound across different cellular models?
Discrepancies arise from cell-type-specific responses:
- Example : In adipocytes, the compound inhibits PPARγ (linked to metabolic effects), contrasting with Wnt activation in MSCs . Resolution strategy :
Perform transcriptomic profiling (RNA-seq) to identify context-dependent pathways.
Use isoform-specific inhibitors (e.g., TCF7L2 siRNA for Wnt vs. GW9662 for PPARγ).
Q. What are the critical parameters to optimize in the synthesis of this compound?
Synthesis via amidation of (9Z,12Z)-octadecadienoyl chloride with 3-methoxybenzylamine requires:
- Reaction conditions : Anhydrous DMF, 0–5°C, 12-hour stirring (yield: 75–80%) .
- Purification : Hexane/ethyl acetate (7:1) chromatography achieves >98% purity . Table : Key synthesis variables and outcomes:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | ↓ Side reactions |
| Solvent polarity | Low (Hex/EtOAc) | ↑ Purity |
| Reaction time | 12 hours | ↑ Completion |
Q. How can researchers validate the compound’s stability under physiological conditions?
- Stability assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours.
- Findings : 85% remains intact in plasma, but <50% in gastric fluid, suggesting enteric coating for oral delivery . Analytical tool : LC-MS/MS to detect degradation products (e.g., free fatty acids or benzylamine derivatives) .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on its efficacy in metabolic disease models?
Variability stems from:
- Dosage differences : 1 mg/kg shows negligible effects, while 5 mg/kg reduces hepatic triglycerides by 25% .
- Model selection : High-fat diet (HFD) rodents respond better than genetic models (e.g., db/db mice) . Recommendation : Standardize dosing protocols and use combinatorial models (e.g., HFD + ovariectomy for postmenopausal metabolic syndrome).
Key Research Gaps
- Long-term toxicity : No data beyond 12-week exposure .
- Cross-species pharmacokinetics : Limited comparative studies (rodent vs. primate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
